ABT-767 -

ABT-767

Catalog Number: EVT-287971
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, ABT-767 selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. ABT-767 may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
Source and Classification

ABT-767 was developed by AbbVie Inc. as part of their oncology research program. The compound falls under the category of targeted therapeutics, specifically designed to inhibit the PARP enzyme, which plays a crucial role in repairing single-strand breaks in DNA. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.

Synthesis Analysis

Methods and Technical Details

The synthesis of ABT-767 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with appropriate arylketone precursors.
  2. Formation of α-Bromoketone: An α-bromoketone is synthesized from the arylketone through bromination.
  3. Nucleophilic Substitution: The α-bromoketone undergoes nucleophilic substitution with an amine to form the final product, ABT-767.

The synthesis process is optimized for yield and purity, ensuring that the resulting compound meets the necessary pharmacological standards for clinical use.

Molecular Structure Analysis

Structure and Data

The molecular formula for ABT-767 is C16_{16}H16_{16}ClN5_{5}O2_{2}. Its structure features a core scaffold that includes a chloro-substituted phenyl ring and a pyrimidinyl moiety connected through an amide bond. The compound's three-dimensional conformation is crucial for its binding affinity to the PARP enzyme.

Key structural data include:

  • Molecular Weight: Approximately 335.78 g/mol
  • Melting Point: Specific melting point data are not widely published but are essential for characterizing the compound's physical properties.
Chemical Reactions Analysis

Reactions and Technical Details

ABT-767 primarily acts through competitive inhibition of PARP enzymes. The mechanism involves:

  1. Binding: ABT-767 binds to the catalytic domain of PARP, preventing it from facilitating DNA repair.
  2. Cellular Response: This inhibition leads to increased DNA damage in cancer cells, particularly those with existing deficiencies in DNA repair pathways.

The compound's reactivity profile indicates stability under physiological conditions, which is critical for its therapeutic application.

Mechanism of Action

Process and Data

ABT-767 exerts its anti-cancer effects through the following mechanism:

  1. PARP Inhibition: By inhibiting PARP enzymes, ABT-767 prevents the repair of single-strand DNA breaks.
  2. Synthetic Lethality: In tumors with BRCA1/2 mutations, where homologous recombination repair is already compromised, this additional burden of unrepaired DNA damage leads to cell death.
  3. Clinical Observations: In clinical trials, ABT-767 demonstrated dose-dependent efficacy with an objective response rate of approximately 21% among patients with advanced solid tumors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABT-767 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under ambient conditions but should be stored away from light to prevent degradation.
  • pH Sensitivity: The compound's stability may vary with pH; optimal conditions for storage are typically around neutral pH.

These properties are essential for formulation development and ensuring consistent therapeutic delivery.

Applications

Scientific Uses

ABT-767 has significant applications in oncology research and treatment protocols:

  1. Cancer Therapy: Primarily used as a monotherapy or in combination with other chemotherapeutics for treating ovarian cancer and other solid tumors with BRCA mutations.
  2. Clinical Trials: Ongoing studies are evaluating its efficacy in various cancer types beyond ovarian cancer, including breast and prostate cancers.
  3. Research Tool: ABT-767 serves as a valuable tool in understanding DNA repair mechanisms and developing new therapeutic strategies targeting similar pathways.
Molecular Mechanisms of Action and Therapeutic Targeting

PARP Inhibition and Synthetic Lethality in DNA Repair Pathways

ABT-767 is a potent oral inhibitor of poly(ADP-ribose) polymerase enzymes PARP-1 and PARP-2, which play critical roles in DNA damage recognition and repair. As a competitive inhibitor, ABT-767 binds to the catalytic domain of PARP-1 with a dissociation constant (K~i~) of 0.47 nM and to PARP-2 with a K~i~ of 0.85 nM, effectively blocking their enzymatic activity [1]. This inhibition disrupts the base excision repair (BER) pathway, the primary mechanism for repairing single-strand DNA breaks (SSBs). When unrepaired SSBs encounter replication forks during DNA synthesis, they collapse into double-strand breaks (DSBs), which require homologous recombination (HR) for accurate repair [2] [6].

The therapeutic efficacy of ABT-767 hinges on the principle of synthetic lethality—a genetic interaction where simultaneous disruption of two pathways leads to cell death, while inhibition of either alone is survivable. In cancer cells with pre-existing deficiencies in HR-mediated DNA repair (such as those with BRCA1/2 mutations), ABT-767 induces synthetic lethality by simultaneously disabling BER through PARP inhibition and exploiting the inherent HR defect [1] [6]. Mechanistically, ABT-767 not only inhibits PARP catalytic activity but also "traps" PARP-DNA complexes at sites of DNA damage. These trapped complexes create physical barriers that obstruct DNA replication and transcription machinery, converting transient SSBs into persistent DSBs that prove lethal to HR-deficient cells [3] [8]. Preclinical studies demonstrate that this dual mechanism results in significant accumulation of DNA damage markers like γ-H2AX and RAD51 foci in HR-deficient tumor cells, ultimately triggering apoptotic pathways [4].

Table 1: Key PARP Inhibitors and Their Development Status

PARP InhibitorPrimary TargetsDevelopment StatusDistinguishing Features
ABT-767PARP-1, PARP-2Phase IPotent dual PARP-1/2 inhibitor with dose-proportional PK
OlaparibPARP-1, PARP-2FDA ApprovedFirst clinically approved PARP inhibitor
RucaparibPARP-1, PARP-2FDA ApprovedApproved for BRCA-mutated ovarian cancer
TalazoparibPARP-1, PARP-2FDA ApprovedStrong PARP-trapping activity
VeliparibPARP-1, PARP-2Clinical TrialsPrimarily used in combination therapies
AZD5305PARP-1 (selective)Clinical TrialsPARP-1 selective inhibitor (500-fold selectivity over PARP-2)

Role of BRCA1/2 Mutations in ABT-767 Sensitivity

BRCA1 and BRCA2 proteins are essential mediators of homologous recombination DNA repair. Deleterious mutations in these tumor suppressor genes create a state of "BRCAness" characterized by HR deficiency (HRD), which confers heightened sensitivity to PARP inhibitors like ABT-767 [1] [5]. In the phase I clinical trial (NCT01339650), 93 patients with advanced solid tumors—including 80 with ovarian cancer—were treated with ABT-767 monotherapy. Among evaluable patients with BRCA1/2 mutations, the objective response rate (ORR) by RECIST 1.1 criteria reached 21% (17/80), with complete responses observed in 14% of patients [1] [5].

Pharmacokinetic analyses revealed that ABT-767 exhibits dose-proportional exposure from 20 mg once daily to 500 mg twice daily, with a half-life of approximately 2 hours and no food effect on bioavailability [1]. This consistent PK profile enabled effective target engagement across dose levels in BRCA-mutant tumors. The relationship between BRCA mutation type and response was further elucidated through biomarker analyses, which demonstrated that biallelic loss of BRCA function—whether through germline or somatic mutations—correlated strongly with treatment response [5]. Notably, patients with germline BRCA mutations (gBRCAm) exhibited not only higher response rates but also a distinct toxicity profile characterized by increased incidence of grade 3/4 anemia, suggesting enhanced on-target effects in these genetically vulnerable tumors [5].

Table 2: ABT-767 Efficacy in BRCA-Mutated Tumors (Phase I Trial Data)

Response MetricBRCA-Mutated PatientsOverall PopulationAssessment Method
Objective Response Rate (ORR)21% (17/80)14% (13/93)RECIST 1.1
Complete Response (CR)14% (13/93)14% (13/93)RECIST 1.1 + CA-125
Partial Response (PR)15% (14/93)15% (14/93)RECIST 1.1
Median Progression-Free Survival3.7 months3.6 monthsKaplan-Meier

Interaction with Homologous Recombination Deficiency (HRD)

Beyond BRCA1/2 mutations, ABT-767 demonstrates significant activity in tumors with broader homologous recombination deficiency (HRD), as quantified by genomic instability metrics. HRD scoring—which evaluates loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale transitions (LST)—provides a comprehensive assessment of BRCAness phenotypes [1] [5] [6]. In the phase I trial, 78 patients submitted tumor tissue for HRD analysis using next-generation sequencing assays (Myriad MyChoice®). Of the 63 successfully evaluated samples, 34 were classified as HR-deficient (HRD-positive), including 26 with deleterious BRCA mutations and 8 with BRCA wild-type status but high genomic instability scores [5].

Notably, all 16 patients who responded to ABT-767 by RECIST 1.1 and/or CA-125 criteria were HRD-positive, including two complete responders without BRCA mutations who experienced prolonged overall survival exceeding 330 days [5]. HRD-positive ovarian cancer patients showed significantly longer median progression-free survival (6.7 months) compared to HRD-negative patients (1.8 months; log-rank p<0.05) [1]. Platinum sensitivity emerged as a strong predictor of response within the HRD-positive cohort, with logistic regression confirming both HRD status and platinum sensitivity as significant covariates affecting tumor response and PFS [5].

A critical resistance mechanism involves 53BP1 protein loss, which partially restores HR functionality in BRCA1-deficient cells. In ovarian cancer models, CRISPR/Cas9-mediated 53BP1 knockout reduced sensitivity to ABT-767 by enabling alternative end-joining repair pathways, highlighting how dynamic changes in DNA repair networks can modulate therapeutic efficacy [3]. This finding underscores the complexity of HRD beyond binary mutational status and emphasizes the need for comprehensive biomarker assessment.

Comparative Analysis of PARP-1 vs. PARP-2 Inhibition Dynamics

ABT-767 exhibits differential inhibition kinetics against its primary targets, with approximately 1.8-fold greater potency against PARP-1 (K~i~ = 0.47 nM) compared to PARP-2 (K~i~ = 0.85 nM) [1]. This selectivity profile influences its mechanistic behavior, as PARP-1 accounts for over 90% of cellular PARylation activity and serves as the primary sensor for DNA single-strand breaks [2] [6]. PARP-1 inhibition disrupts the initial DNA damage recognition and repair complex assembly, while PARP-2 inhibition affects subsequent repair steps, particularly in BER and alternative non-homologous end joining (alt-NHEJ) pathways [2].

The dual inhibition strategy of ABT-767 contrasts with emerging PARP-1 selective inhibitors like AZD5305, which demonstrates 500-fold selectivity for PARP-1 over PARP-2 [2]. Preclinical evidence suggests that PARP-1 selective inhibitors may maintain anticancer efficacy in HRD models while potentially reducing hematological toxicities associated with PARP-2 inhibition [2]. However, the cooperative roles of PARP-1 and PARP-2 in DNA repair create a therapeutic rationale for dual inhibition. PARP-2 can partially compensate for PARP-1 loss, and simultaneous inhibition may be required for maximum synthetic lethality in certain HRD contexts [6]. ABT-767's balanced inhibition profile results in potent PARP-DNA trapping—a key determinant of cytotoxicity that varies among PARP inhibitors independent of catalytic inhibition potency [3].

Pharmacodynamic studies in patient samples from the phase I trial demonstrated that ABT-767 achieved effective suppression of PARylation at the recommended phase 2 dose (RP2D) of 400 mg twice daily, confirming adequate target engagement for both PARP-1 and PARP-2 [1]. The drug's relatively short half-life (~2 hours) necessitated twice-daily dosing to maintain continuous suppression of both PARP isoforms throughout the cell cycle, particularly during DNA replication phases where synthetic lethality is most pronounced [1].

Table 3: Comparison of PARP Inhibition Profiles

ParameterABT-767OlaparibAZD5305 (PARP-1 Selective)
PARP-1 K~i~ (nM)0.471.20.2
PARP-2 K~i~ (nM)0.850.9100
Selectivity Ratio (PARP-2/PARP-1 K~i~)1.80.75500
PARP Trapping ActivityStrongModerateModerate
Catalytic Inhibition EfficiencyHighHighHigh for PARP-1

Compounds Mentioned

  • ABT-767
  • Olaparib (AZD2281)
  • Veliparib (ABT-888)
  • Rucaparib
  • Niraparib
  • Talazoparib (BMN-673)
  • Pamiparib (BGB-290)
  • Venadaparib
  • AZD5305

Properties

Product Name

ABT-767

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ABT767; ABT 767; ABT-767

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.